HS38

DAPK1 ZIPK DAPK3

Pain Point: Researchers need a validated DAPK1/ZIPK probe with a matched inactive control to avoid confounding off-target effects in smooth muscle and cell death studies. Solution: HS38 is a potent ATP-competitive inhibitor (Kd: DAPK1 300 nM, ZIPK 280 nM) with defined selectivity over PIM kinases. It is functionally validated in ex vivo contractility & cell migration models; the ZIPK-inactive analog HS43 serves as a built-in negative control for unambiguous target attribution. Key Benefits: Suppresses vasoconstriction & myosin light chain phosphorylation; validated in intestinal epithelial restitution & DSS colitis models; co-crystallized with ZIPK to guide second-generation inhibitor design. In stock, global shipping.

Molecular Formula C14H12ClN5O2S
Molecular Weight 349.8 g/mol
CAS No. 1030203-81-6
Cat. No. B607977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS38
CAS1030203-81-6
SynonymsHS38;  HS-38;  HS 38
Molecular FormulaC14H12ClN5O2S
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
InChIInChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22)
InChIKeyNASYEGAVCTZSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HS38 Procurement Baseline Overview


HS38 (CAS 1030203-81-6) is a pyrazolo[3,4-d]pyrimidinone small molecule that functions as a potent, selective, and ATP-competitive inhibitor of the death-associated protein kinase family members DAPK1 and ZIPK (also known as DAPK3), with dissociation constants (Kd) of 300 nM and 280 nM, respectively . The compound also exhibits inhibitory activity against PIM3 kinase with an IC50 of 200 nM, while demonstrating minimal activity against other kinases such as Src, Abl, and EGFR . HS38 was originally developed using a fluorescence-linked enzyme chemoproteomic strategy (FLECS) and has been extensively characterized for its ability to modulate myosin light chain phosphorylation and smooth muscle contractility . The compound serves as a well-validated chemical probe for dissecting the roles of DAPK1 and ZIPK in programmed cell death, cytoskeletal dynamics, and smooth muscle function across species .

Why HS38 Cannot Be Replaced


The DAPK family of kinases, particularly DAPK1 and ZIPK, exhibits a high degree of structural homology, yet their distinct physiological roles and differential sensitivity to pharmacological inhibition necessitate the use of carefully selected chemical probes . HS38 occupies a unique position within the DAPK inhibitor landscape due to its balanced dual inhibition of DAPK1 and ZIPK combined with a well-defined selectivity window over PIM kinases—a profile that distinguishes it from both more broadly selective inhibitors like TC-DAPK 6 and highly DAPK3-selective analogs such as HS94 and HS148 . Furthermore, the functional consequences of DAPK/ZIPK inhibition are highly context-dependent and cannot be extrapolated from simple kinase inhibition assays; HS38 has been specifically validated in ex vivo smooth muscle contractility and cell migration models, where a structurally similar but ZIPK-inactive analog (HS43) failed to produce any effect, confirming the requirement for on-target engagement . Substitution with an alternative DAPK inhibitor lacking this functional validation or possessing a different selectivity fingerprint risks producing confounding off-target effects or failing to recapitulate the ZIPK-dependent phenotypes that define the system under investigation .

HS38 Quantitative Performance Evidence


Balanced DAPK1/ZIPK Inhibition vs. TC-DAPK 6

HS38 demonstrates a balanced dual inhibition profile against DAPK1 and ZIPK, with Kd values of 300 nM and 280 nM respectively, providing nearly equipotent activity against both kinase targets . In contrast, the commonly used alternative inhibitor TC-DAPK 6 exhibits a marked preference for DAPK1 over ZIPK, with IC50 values of 69 nM and 225 nM respectively when assayed at 10 μM ATP . This differential selectivity is critical for experiments where ZIPK activity is the primary endpoint or where balanced inhibition of both DAPK family members is required to fully recapitulate the biological phenotype. HS38's nearly 1:1 DAPK1:ZIPK inhibition ratio contrasts sharply with the >3-fold DAPK1 preference exhibited by TC-DAPK 6 .

DAPK1 ZIPK DAPK3 ATP-competitive inhibitor Kinase selectivity

Superior Off-Target Kinase Selectivity

HS38 exhibits a substantially cleaner off-target kinase inhibition profile compared to other published DAPK inhibitors. In a head-to-head profiling panel against 124 purified kinases conducted at the International Centre for Kinase Profiling, HS38 displayed <10% residual activity against CaMK2, CK1α, PKN2, ROCK2, and PKA—kinases that are frequently inhibited by other DAPK-directed compounds . The primary off-target liability for HS38 is PIM3, with an IC50 of 200 nM, whereas activity against PIM1 and PIM2 is markedly reduced (Kd values of 1,800 nM and 6,500 nM, respectively) . This contrasts with earlier-generation DAPK inhibitors that exhibit broader kinase inhibition profiles and significant activity against CaMK2 and PKN2, which complicates interpretation of cellular and in vivo phenotypes .

Kinase selectivity Off-target profiling CaMK2 PKA ROCK2

ZIPK-Dependent Smooth Muscle Activity vs. HS43

HS38's functional activity in smooth muscle systems has been rigorously validated using a structurally analogous negative control compound, HS43, which exhibits approximately 5-fold lower affinity for ZIPK. In ex vivo studies using de-endothelialized rat caudal arterial smooth muscle strips, HS38 (10 μM) decreased the velocity of contraction induced by the phosphatase inhibitor calyculin A in the presence of Ca2+, reducing the rate of myosin 20-kDa regulatory light chain (LC20) phosphorylation without affecting maximal force development . Critically, the closely related structural analog HS43, which lacks ZIPK inhibitory activity, produced no effect on calyculin A–induced contraction or protein phosphorylations under identical conditions, confirming that the observed functional effects are ZIPK-dependent . Furthermore, HS38 significantly attenuated both phasic and tonic contractile responses elicited by multiple vasoconstrictors including phenylephrine, angiotensin II, endothelin-1, and U46619, with corresponding inhibition of LC20, MYPT1, and CPI-17 phosphorylation .

Smooth muscle contractility ZIPK Myosin light chain phosphorylation Calcium sensitization Ex vivo pharmacology

VSMC Migration Suppression

HS38 has been quantitatively validated for its ability to suppress vascular smooth muscle cell (VSMC) migration, a phenotype directly relevant to vascular remodeling and hypertension research. In a 2024 study using coronary artery vascular smooth muscle cells (CASMCs), application of HS38 suppressed cell migration and significantly reduced phosphorylation of myosin light chain at pT18 and pS19 as well as focal adhesion kinase phosphorylation at pY397 . These effects were accompanied by translocation of cytoplasmic FAK to the nucleus and suppression of additional focal adhesion protein components including pCas130, paxillin, and ERK . While this study did not include a direct comparator inhibitor, the vehicle control conditions provide a clear baseline for the observed inhibitory effects. The data demonstrate that HS38 engagement of ZIPK produces a robust and reproducible suppression of VSMC migratory behavior that is mechanistically linked to altered focal adhesion dynamics .

Vascular smooth muscle cell Cell migration Focal adhesion kinase Myosin light chain ZIPK

DAPK3 Selectivity over PIM Kinases

A co-crystal structure of HS38 bound to DAPK3 has been solved, revealing the molecular basis for its selectivity profile over the structurally related PIM kinase family . The structure shows HS38 (orange) occupying the ATP-binding cleft of DAPK3 (cyan), with specific hydrogen-bonding interactions to water molecules within the pocket . Sequence alignment and structural overlay of the DAPK3 and PIM-1 ATP-binding pockets reveal unique, non-conserved residues within PIM-1 that account for the differential binding affinities: HS38 binds DAPK3 with a Kd of 280 nM, while its affinity for PIM-1 is approximately 6.4-fold lower (Kd = 1,800 nM) . This structural information has been exploited to develop second-generation inhibitors with improved selectivity, including HS94 (Ki = 126 nM, >20-fold selectivity over PIM kinases) and HS148 (Ki = 119 nM) . For researchers requiring a tool compound with a well-characterized binding mode and a defined, moderate selectivity window over PIM kinases, HS38 provides a structurally validated starting point that enables rational experimental design and interpretation .

Co-crystal structure DAPK3 PIM kinases ATP-binding pocket Structure-activity relationship

HS38 Validated Applications


Smooth Muscle Contractility & Calcium Sensitization

HS38 is the tool compound of choice for ex vivo investigations of ZIPK-dependent regulation of smooth muscle contraction and calcium sensitization. Its ability to attenuate contractile responses to multiple vasoconstrictors (phenylephrine, angiotensin II, endothelin-1, U46619) while reducing LC20, MYPT1, and CPI-17 phosphorylation makes it ideal for dissecting the signaling pathways downstream of Gα12/13 and Gαq/11-coupled receptors in vascular smooth muscle . Critically, the availability of the structurally matched but ZIPK-inactive analog HS43 provides a built-in negative control that enables definitive attribution of observed effects to ZIPK inhibition, a capability that distinguishes HS38 from many alternative DAPK inhibitors lacking validated inactive controls .

VSMC Migration & Focal Adhesion Dynamics

Researchers investigating the role of ZIPK in vascular smooth muscle cell migration, cytoskeletal remodeling, and focal adhesion dynamics should prioritize HS38 based on its validated ability to suppress CASMC migration, reduce myosin light chain phosphorylation (pT18/pS19), and inhibit FAK-pY397 phosphorylation . The compound's clean off-target kinase profile (<10% activity against CaMK2, PKA, ROCK2) minimizes confounding effects that could arise from inhibition of other kinases implicated in cell migration, ensuring that observed phenotypes can be confidently ascribed to ZIPK engagement . This application scenario is particularly relevant for studies of vascular remodeling, restenosis, and hypertension where ZIPK has been identified as a key regulator .

Intestinal Epithelial Wound Healing & Colitis

HS38 has been validated in both in vitro and in vivo models of intestinal epithelial biology, making it a suitable tool for researchers studying epithelial restitution, wound healing, and inflammatory bowel disease. In Caco-2 human intestinal epithelial cells, pharmacological inhibition of DAPK3 with HS38 augmented cell proliferation and enhanced wound closure . In vivo, administration of HS38 impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation in a DSS-induced acute colitis mouse model, effects that were linked to altered YAP signaling . For investigators exploring the role of DAPK3 in intestinal homeostasis, HS38 provides a well-characterized probe with documented activity in both cellular and animal models .

Hypertension Target Validation & Polypharmacology

For researchers engaged in hypertension target validation and the study of kinase polypharmacology, HS38 serves as an essential reference compound. Its co-crystal structure with DAPK3 has been used to guide the development of second-generation inhibitors with improved selectivity profiles, including the dual Pim/DAPK3 inhibitor HS56 and the selective DAPK3 inhibitors HS94 and HS148 . HS38's defined selectivity window over PIM kinases (6.4-fold for PIM-1, >8-fold for PIM-2) makes it a valuable comparator when evaluating the relative contributions of DAPK3 versus PIM kinases to hypertensive phenotypes . Researchers seeking to benchmark novel DAPK3 inhibitors or to investigate the combinatorial regulation of contractility by Pim kinases and DAPK3 should include HS38 as a reference tool compound in their experimental panels .

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